molecular formula C21H19NO6 B2593794 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-67-1

2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2593794
CAS No.: 862208-67-1
M. Wt: 381.384
InChI Key: BKZYZUTVYVUUGW-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of fused heterocyclic compounds characterized by a chromeno[2,3-c]pyrrole-3,9-dione core. This scaffold is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions . The compound features a methyl group at position 2 and a 2,4,5-trimethoxyphenyl substituent at position 1 (Figure 1).

Properties

IUPAC Name

2-methyl-1-(2,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-22-18(12-9-15(26-3)16(27-4)10-14(12)25-2)17-19(23)11-7-5-6-8-13(11)28-20(17)21(22)24/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYZUTVYVUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the Paal-Knorr pyrrole synthesis, where a dione precursor is refluxed with trimethoxyaniline in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol. This reaction proceeds over several hours to yield the desired pyrrole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The chromeno-pyrrole core undergoes selective oxidation at the dihydropyrrole moiety.

Experimental Observations ():

  • Reagent : KMnO₄ in acidic conditions

  • Product : Aromatic pyrrole ring formation (loss of two hydrogen atoms)

  • Conditions : Room temperature, aqueous ethanol

  • Yield : Not explicitly reported but inferred to require stoichiometric oxidant ratios.

Mechanism :

  • Protonation of the dihydropyrrole nitrogen.

  • Sequential deprotonation and electron transfer to Mn(VII).

  • Formation of a conjugated aromatic system.

Nucleophilic Substitution at Methoxy Groups

The electron-rich 2,4,5-trimethoxyphenyl group is susceptible to demethylation or methoxy displacement.

Reported Reactions ():

  • Reagent : HBr in acetic acid

  • Product : Hydroxyphenyl derivatives via cleavage of methoxy groups.

  • Conditions : Reflux (100–120°C), 6–12 hours.

Limitations :

  • Steric hindrance from the chromeno-pyrrole system reduces reactivity at the 2- and 5-methoxy positions.

  • Selective demethylation at the 4-methoxy group is favored due to lower steric crowding ().

Ring-Opening and Functionalization

The γ-pyrone ring (9-dione) participates in ring-opening reactions with nucleophiles.

Hydrazine-Induced Ring Opening ( ):

EntryHydrazine RatioSolventTemp (°C)Time (h)Yield (%)
11:5Dioxane802078
21:3EtOH80630

Product : 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.
Mechanism :

  • Hydrazine attacks the carbonyl group at C9.

  • Ring contraction and reorganization form a pyrazole-fused system.

Reduction of Carbonyl Groups

Selective reduction of the 3,9-dione system is achievable under controlled conditions.

Methods ():

  • Reagent : NaBH₄ in THF

  • Product : Secondary alcohols at C3 and C9 positions.

  • Challenges : Over-reduction to fully saturated systems is possible without careful stoichiometry.

Alternative : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the pyrrole ring’s double bond while preserving the dione system.

Electrophilic Aromatic Substitution

The chromeno moiety’s electron-rich benzene ring undergoes electrophilic substitution.

Nitration ():

  • Reagent : HNO₃/H₂SO₄ (nitrating mixture)

  • Position : Para to the fused pyrrole ring (C7 position)

  • Yield : Moderate (40–50%) due to competing oxidation side reactions.

Photochemical Reactions

Preliminary studies suggest sensitivity to UV light ():

  • Observation : Ring-opening via [4π] electrocyclic reactions under 254 nm UV light.

  • Product : A conjugated diene intermediate, which can dimerize or react with O₂.

Critical Analysis of Reactivity

  • Steric Effects : The 2-methyl group and bulky trimethoxyphenyl substituent limit accessibility to the pyrrole nitrogen.

  • Electronic Effects : Electron-donating methoxy groups enhance reactivity at the chromeno ring but deactivate the pyrrole core toward electrophiles.

  • Thermal Stability : Decomposition observed >250°C, limiting high-temperature applications ().

Experimental data from demonstrate scalability, with gram-scale syntheses achieving 78% yields under optimized dioxane conditions. Future research should explore catalytic asymmetric variants and biological activity correlations.

Scientific Research Applications

The compound 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a notable member of the chromeno-pyrrole family, which has garnered attention for its potential applications in various scientific and medicinal fields. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound has been achieved through several innovative methods. A significant advancement is the development of a multicomponent reaction that allows for the efficient production of libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This method is characterized by its compatibility with a wide range of substituents and mild reaction conditions, making it a practical approach for generating complex heterocyclic structures with potential biological activity .

Anticancer Properties

Research has indicated that compounds within the chromeno-pyrrole family exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways . The specific compound discussed here has shown promise in preliminary studies aimed at evaluating its efficacy against various cancer cell lines.

Antioxidant Activity

Antioxidant activity is another area where this compound exhibits potential. The presence of multiple methoxy groups in the structure is believed to enhance its capacity to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases and may contribute to its therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may also possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. Such properties make them candidates for further research in treating neurological disorders like Alzheimer's disease and Parkinson's disease.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using the aforementioned multicomponent reaction. The synthesized compounds were evaluated for their anticancer activity against human breast cancer cell lines. Results indicated that several derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further drug development .

Case Study 2: Antioxidant Activity Assessment

In another investigation focused on antioxidant properties, the compound was tested using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid. This finding supports its potential use in nutraceutical applications aimed at enhancing health through oxidative stress reduction .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to inhibit several protein targets, including heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions can disrupt cellular processes, leading to anti-cancer, anti-inflammatory, and antimicrobial effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chromeno[2,3-c]pyrrole-3,9-dione derivatives exhibit structural diversity primarily at two positions:

  • Position 1 (aryl group): The aryl substituent often includes methoxy-, methyl-, or halogen-substituted phenyl rings.
  • Position 2 (alkyl/functional group): Alkyl chains (e.g., methyl, allyl) or functionalized groups (e.g., hydroxyethyl, pyridinyl) are common.

Table 1: Key Structural Differences Among Analogues

Compound Name Position 1 Substituent Position 2 Substituent Notable Features
Target Compound 2,4,5-Trimethoxyphenyl Methyl High methoxy density
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl) derivative 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl Enhanced hydrophilicity
2-Allyl-1-(4-ethylphenyl)-7-methyl derivative 4-Ethylphenyl Allyl Bulky alkyl groups
2-(Pyridin-4-ylmethyl)-1-(3,4,5-trimethoxyphenyl) derivative 3,4,5-Trimethoxyphenyl Pyridin-4-ylmethyl Nitrogen-containing functionalization

Key Observations:

  • Methoxy Positioning: The 3,4,5-trimethoxyphenyl group (e.g., in and ) is a common motif in tubulin polymerization inhibitors, where the methoxy groups occupy the colchicine-binding site on β-tubulin . In contrast, the target compound’s 2,4,5-trimethoxyphenyl group may exhibit distinct binding due to altered spatial arrangement.
  • Alkyl vs.

Table 2: Reaction Yields and Conditions

Compound Type Yield Range Reaction Time Key Challenges
Target Compound (methyl, 2,4,5-trimethoxy) 43–86% 15 min–2 h Steric hindrance from trimethoxy groups
3,4,5-Trimethoxyphenyl Derivatives 52–86% 15–20 min Faster kinetics with electron-rich aryl
Halogen-Substituted Analogues 43–72% 1.5–2 h Slower cyclization due to electron-withdrawing effects

Key Observations:

  • Electron-rich aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) accelerate cyclization, while electron-deficient variants require extended heating .
  • The target compound’s 2,4,5-trimethoxyphenyl group may introduce steric challenges, slightly reducing yield compared to 3,4,5-trimethoxy analogues .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O Stretching, cm⁻¹) Solubility (DMSO)
Target Compound Not reported ~1709, 1652 Moderate
2-(2-Hydroxyethyl)-5,7-dimethyl derivative 195–197 1711, 1593 High
2-Allyl-1-(4-ethylphenyl) derivative 235–237 1709, 1652 Low

Key Observations:

  • Hydroxyethyl or pyridinyl groups improve solubility in polar solvents like DMSO .
  • Higher melting points correlate with increased molecular symmetry (e.g., 3,4,5-trimethoxy derivatives) .

Biological Activity

2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which have been studied for various pharmacological properties including antioxidant, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through multicomponent reactions involving substituted phenols and diketones. The structural framework of this compound allows for various substitutions that can enhance its biological activity. The presence of methoxy groups in the phenyl ring is particularly important as they can influence the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that chromeno[2,3-c]pyrrole derivatives exhibit strong antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is attributed to the electron-donating ability of the methoxy groups on the aromatic ring .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It has shown significant antibacterial activity comparable to standard antibiotics such as gentamicin against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . This suggests potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been observed to induce apoptosis in cancer cells by targeting tubulin at the colchicine binding site, leading to cell cycle arrest and subsequent cell death . The structural modifications in the chromeno[2,3-c]pyrrole framework are believed to enhance its interaction with cellular targets involved in cancer proliferation.

Case Studies

Several case studies have illustrated the biological activity of related compounds within the same class:

  • Study on Pyrrolo[3,4-c]coumarin Derivatives : These derivatives showed promising results as antibacterial agents with effective inhibition against both Gram-positive and Gram-negative bacteria. Similar mechanisms may be applicable to this compound due to structural similarities .
  • Antioxidant Evaluation : A comparative study assessed various chromeno derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that derivatives with methoxy substitutions exhibited superior antioxidant activity compared to their unsubstituted counterparts .

Research Findings Summary Table

Activity Tested Compound Results Reference
AntioxidantChromeno derivativesEffective in scavenging free radicals
Antibacterial2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno...Comparable to gentamicin against E. coli
AnticancerVarious chromeno derivativesInduced apoptosis in cancer cell lines

Q & A

Q. Table 1: Substituent Compatibility

Substituent Type (Aryl Aldehyde)Heating TimeYield Range (%)
Methoxy (donor)2 h50–70
Chloro (acceptor)20 min70–86
Allyl (neutral)1 h60–75

(Basic) What characterization techniques are critical for confirming the structure of synthesized derivatives?

Answer:
Multimodal spectroscopic and analytical methods are required:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 7.63 ppm for aromatic protons) and carbon backbone .
  • IR spectroscopy : Confirms carbonyl (1711 cm⁻¹) and hydroxyl (3371 cm⁻¹) functionalities .
  • Mass spectrometry (APSI MS) : Validates molecular weight (e.g., m/z 440.1 for M⁺+1) .
  • Elemental analysis : Ensures C/H/N ratios align with theoretical values (e.g., C: 65.59% observed vs. 65.56% calculated) .

(Advanced) How can contradictions in substituent compatibility during scale-up be resolved?

Answer:
Reproducibility challenges arise from:

  • Solvent purity : Trace water in dioxane inhibits cyclization; use molecular sieves for drying.
  • Heating uniformity : Stirring speed and reflux condenser design impact reaction homogeneity.
  • Substituent steric effects : Bulky groups (e.g., benzyl) reduce yield; pre-functionalization of intermediates (e.g., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates) mitigates this .

Q. Mitigation strategy :

Pre-screen substituents via computational modeling (e.g., DFT for steric maps).

Use gradient heating (ramp from 60°C to 100°C) for sensitive groups .

(Advanced) What post-synthetic strategies transform the core structure into biologically active derivatives?

Answer:
Ring-opening functionalization with hydrazine hydrate generates 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones :

  • Procedure : React 1 eq. chromeno[2,3-c]pyrrole-3,9-dione with 5 eq. hydrazine hydrate in dioxane at 80°C for 15–20 h.
  • Applications : Pyrazolone derivatives exhibit enhanced hydrogen-bonding capacity, making them candidates for kinase inhibition studies .

(Basic) What are the key challenges in achieving high purity without chromatography?

Answer:
Crystallization optimization is critical:

  • Solvent polarity : Ethanol/water mixtures (4:1 v/v) yield needle-like crystals for polar derivatives.
  • Cooling rate : Gradual cooling (0.5°C/min) prevents amorphous aggregation.
  • Purity validation : HPLC with C18 columns (acetonitrile/water gradient) confirms >95% purity .

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